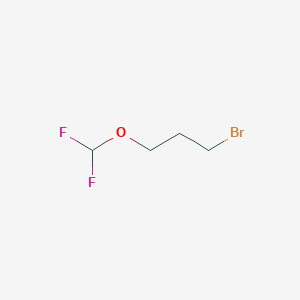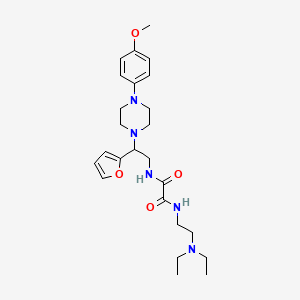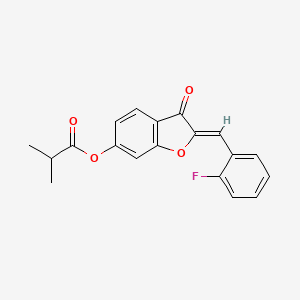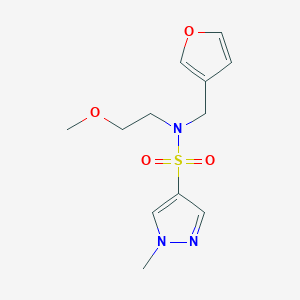
1-Bromo-3-(difluoromethoxy)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Bromo-3-(difluoromethoxy)propane” is a chemical compound with the molecular formula C4H7BrF2O . It has a molecular weight of 189 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C4H7BrF2O/c5-2-1-3-8-4(6)7/h4H,1-3H2 . This code provides a unique identifier for the molecular structure of the compound.Aplicaciones Científicas De Investigación
Ozone Formation Potential
1-Bromo-3-(difluoromethoxy)propane, as a variant of 1-Bromo-propane, is noted for its unique smog formation chemistry, especially due to the presence of bromine. In studies, it initially shows faster ozone build-up compared to ethane but then exhibits unusual behavior where secondary products containing bromine may destroy ozone. This suggests a net negative reactivity for ozone formation, making it less reactive toward peak ozone formation than ethane (Whitten et al., 2003).
Downstream Processing of Biologically Produced Chemicals
Although not directly studying this compound, research on similar compounds like 1,3-Propanediol shows the complexity of separating such diols from fermentation broth. This highlights the challenges in downstream processing and purification in microbial production, which could be relevant for similar compounds (Xiu & Zeng, 2008).
Quantum Chemistry Studies
Research on similar bromine-containing compounds like 1,3-dibromo-2,2-bis(bromomethyl)propane provides insights into the molecular structure and reactivity. Such studies, often using quantum chemistry software, help in understanding the chemical behavior and potential applications of related bromine compounds (Peng Yong-l, 2014).
Synthesis of Radiopharmaceuticals
The synthesis processes of compounds like N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane, involving steps like fluorination and distillation, demonstrate the complex procedures needed to create specific radiopharmaceuticals. These processes could be similar for other fluorine-containing compounds like this compound (Klok et al., 2006).
Use in Chemical Synthesis
The study of compounds like 3-Bromo-1,1,1-trifluoroacetone shows the utility of bromine and fluorine-containing compounds as building blocks in chemical synthesis. They are used in creating various heterocycles and aliphatic compounds, indicating potential applications for this compound in similar synthetic pathways (Lui et al., 1998).
Polymerization and Material Science
The study on homopolymers of compounds like 3-difluoroaminomethyl-3-methyloxetane, synthesized via cationic ring-opening polymerization, could be relevant to the research on this compound, as it shows potential applications in material science, specifically in the development of energetic binders for propellants and explosives (Li et al., 2014).
Reactivity Studies
Research on the reactivity of similar brominated compounds can provide insights into the chemical behavior of this compound. Studies like the reactivity of 3-bromo-2-trimethylsilyl-1-propene towards electrophiles can inform about potential reaction pathways and synthesis techniques (Knockel & Normant, 1984).
Groundwater Remediation
Investigations on enhancing biodegradation of compounds like 1,2-dibromoethane using gases like ethane or propane, and inorganic nutrients in groundwater, could be pertinent to understanding how similar compounds such as this compound might behave in environmental remediation scenarios (Hatzinger et al., 2015).
Safety and Hazards
Safety data sheets recommend avoiding breathing mist, gas, or vapors of “1-Bromo-3-(difluoromethoxy)propane”. It’s also advised to avoid contact with skin and eyes, and to use personal protective equipment. The compound should be handled only in a well-ventilated area and all sources of ignition should be removed .
Propiedades
IUPAC Name |
1-bromo-3-(difluoromethoxy)propane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrF2O/c5-2-1-3-8-4(6)7/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEJOVOFUKYLJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(F)F)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-chloro-6-fluorobenzyl)-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2772727.png)


![N-[(2-Cyclobutylphenyl)methyl]prop-2-enamide](/img/structure/B2772730.png)
![5-(Quinolin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2772731.png)
![lithium(1+) ion 4-[(3-methoxypyrrolidin-1-yl)methyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B2772732.png)



![8-chloro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2772741.png)


